molecular formula C6H3N9 B377294 3,4,5,8,9,10,13,14,15-nonazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene

3,4,5,8,9,10,13,14,15-nonazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene

Cat. No.: B377294
M. Wt: 201.15g/mol
InChI Key: ZDPWWLUQROVMON-UHFFFAOYSA-N
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Description

4,7-dihydro-1H-benzo[1,2-d:3,4-d’:5,6-d’']tris[1,2,3]triazole is a heterocyclic compound that features a unique structure with three triazole rings fused to a benzene ring

Properties

Molecular Formula

C6H3N9

Molecular Weight

201.15g/mol

IUPAC Name

3,4,5,8,9,10,13,14,15-nonazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene

InChI

InChI=1S/C6H3N9/c7-1-2(8-13-7)4-6(12-15-11-4)5-3(1)9-14-10-5/h(H,7,8,13)(H,9,10,14)(H,11,12,15)

InChI Key

ZDPWWLUQROVMON-UHFFFAOYSA-N

SMILES

C12=NNN=C1C3=NNN=C3C4=NNN=C24

Canonical SMILES

C12=NNN=C1C3=NNN=C3C4=NNN=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4,7-dihydro-1H-benzo[1,2-d:3,4-d’:5,6-d’']tris[1,2,3]triazole can be synthesized starting from phloroglucinol. The synthesis involves the reaction of trinitrosophloroglucinol with hydrazine hydrate in acetic acid, leading to the formation of 2,4,6-tridiazocyclohexane-1,3,5-trione, which subsequently undergoes cyclization to form the desired triazole compound .

Industrial Production Methods

While specific industrial production methods for 4,7-dihydro-1H-benzo[1,2-d:3,4-d’:5,6-d’']tris[1,2,3]triazole are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,7-dihydro-1H-benzo[1,2-d:3,4-d’:5,6-d’']tris[1,2,3]triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the triazole rings, leading to a wide range of derivatives.

Scientific Research Applications

4,7-dihydro-1H-benzo[1,2-d:3,4-d’:5,6-d’']tris[1,2,3]triazole has several scientific research applications, including:

Mechanism of Action

The mechanism by which 4,7-dihydro-1H-benzo[1,2-d:3,4-d’:5,6-d’']tris[1,2,3]triazole exerts its effects involves interactions with various molecular targets. The triazole rings can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions. The compound’s planarity and electronic properties also play a role in its activity, particularly in applications like semiconductors .

Comparison with Similar Compounds

Similar Compounds

  • 1,6-dihydro-1,6-dihydroxybenzo[1,2-d:3,4-d’]bistriazole
  • 4,5-diphenyl-1H-imidazol-2-yl derivatives
  • 1,2,4-triazole derivatives

Uniqueness

4,7-dihydro-1H-benzo[1,2-d:3,4-d’:5,6-d’']tris[1,2,3]triazole is unique due to its three fused triazole rings, which provide distinct electronic and structural properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics and reactivity patterns .

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